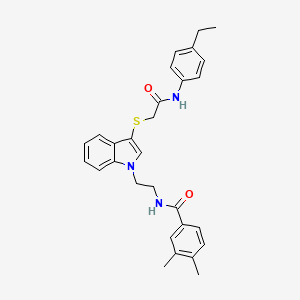![molecular formula C23H22N2O6 B2563369 8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896804-63-0](/img/structure/B2563369.png)
8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Methods
A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to the specified chemical, has been developed. This method involves the use of 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols among other reagents, showcasing a new pathway for creating such compounds with potential pharmaceutical applications (Osyanin et al., 2014).
Antimicrobial and Antifungal Activity
Antimicrobial Applications
Research into chromeno pyrimidinone derivatives, which are chemically related to the compound , has shown that these compounds possess significant antimicrobial activity. They were synthesized using Brønsted acidic ionic liquid as a catalyst and demonstrated in vitro effectiveness against various bacterial and fungal strains (Banothu & Bavanthula, 2012).
Anticancer Activity
Potential Anticancer Agents
Derivatives of pyrano[2,3-f]chromene-4,8-dione, structurally similar to the target compound, were designed and synthesized with the aim of assessing their anticancer activities. One specific derivative showed promising anticancer activity against human cancer cell lines, highlighting the potential therapeutic applications of this chemical class in oncology (Hongshuang et al., 2017).
Chemical Nuclease Activity and Cytotoxicity
Chemical Nuclease and Cytotoxic Applications
A barbiturate derivative related to the compound of interest has been synthesized and shown to exhibit significant cytotoxic activity against T-cell lymphoma, alongside notable chemical nuclease activity. This suggests potential applications in cancer therapy and molecular biology research (Dixit et al., 2011).
Antimicrobial and Antifungal Derivatives
Structural Characterization and Activity Studies
The synthesis and structural characterization of new chromene derivatives have been carried out, with a focus on their antimicrobial activities. These studies provide insight into the structure-activity relationships that govern the antibacterial and antifungal efficacy of such compounds (Okasha et al., 2016).
Colorimetric Chemosensor Applications
Chemosensor for Metal Ions
Chromeno[d]pyrimidine-2,5-dione/thione derivatives have been synthesized and evaluated as chemosensors for metal ions, particularly Hg2+. These compounds demonstrate significant potential for environmental monitoring and analytical chemistry applications (Jamasbi et al., 2021).
Propiedades
IUPAC Name |
8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-28-12-4-11-25-21(14-5-7-15(29-2)8-6-14)24-22-19(23(25)27)20(26)17-10-9-16(30-3)13-18(17)31-22/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEVIHMZRWGOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2563288.png)
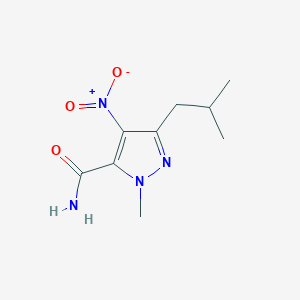
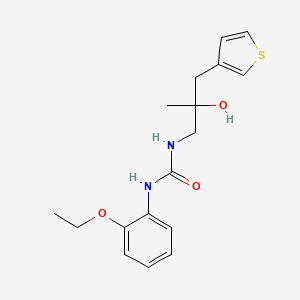

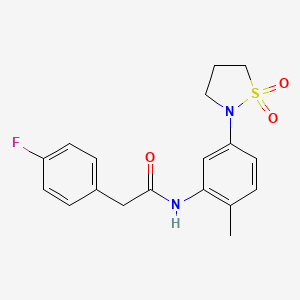
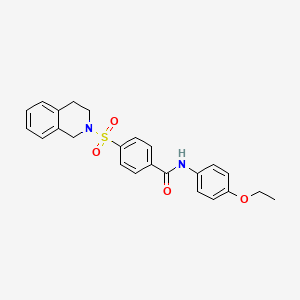
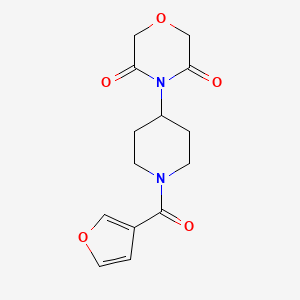

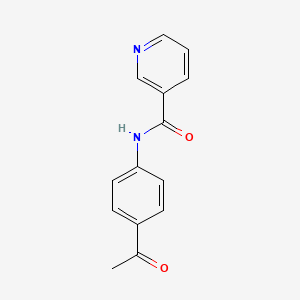
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2563301.png)
![ethyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2563306.png)

